4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the specific reagents and conditions required for each step of the synthesis.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Scientific Research Applications
Photochemistry and Charge Transfer Dynamics
- Studies on compounds like 4-(N,N-Dimethylamino)benzonitrile (DMABN) focus on understanding the mechanisms of dual fluorescence and nonadiabatic relaxation dynamics following photoexcitation. These investigations reveal insights into the early events of internal conversion processes, important for the development of photophysical applications and materials (Michał A Kochman et al., 2015).
Corrosion Inhibition
- Research on furanylnicotinamidine derivatives, including compounds similar to the structure of interest, shows significant potential in corrosion inhibition for carbon steel in acidic solutions. These findings are crucial for the development of new, more efficient corrosion inhibitors in industrial applications (A. Fouda et al., 2020).
Polymer Science and Catalysis
- Investigations into substituted phenylacetylenes containing the N,N-dimethylamino group explore the synthesis of copolymers with improved solubility and molecular weight distribution, highlighting the role of such compounds in the development of functional materials with potential electronic applications (M. Lindgren et al., 1991).
Analytical Chemistry and Sensing
- Studies utilizing 4-(dimethylamino)pyridine explore its application as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces. This research is indicative of the compound's utility in developing sensors and analytical techniques based on surface plasmon resonance spectroscopy (Valérie J. Gandubert & R. Lennox, 2006).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes recommendations for safe handling and storage.
Future Directions
This could involve potential applications of the compound, or suggestions for further research that could be done to learn more about the compound’s properties or reactivity.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(dimethylamino)-2-(4-iodoanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBTKCFGGFLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile |
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